Chemical properties of N-Methyl-1-pentanamine Hydrochloride
Chemical properties of N-Methyl-1-pentanamine Hydrochloride
Executive Summary
N-Methyl-1-pentanamine Hydrochloride (CAS 74109-19-6) is a secondary aliphatic amine salt serving as a critical building block in organic synthesis, particularly in the development of pharmaceutical intermediates, surfactants, and structure-directing agents for molecular sieves (SAPO). While its free base form is a volatile, corrosive liquid, the hydrochloride salt offers enhanced stability, reduced volatility, and improved water solubility, making it the preferred form for solid-state storage and precise stoichiometric handling in reaction manifolds.
This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards, designed to support reproducible experimental workflows.
Chemical Identity & Structural Analysis[1]
N-Methyl-1-pentanamine Hydrochloride consists of a five-carbon alkyl chain terminated by a secondary amine group, stabilized as a chloride salt. The steric profile is dominated by the flexible pentyl chain, while the N-methyl group introduces a specific electronic signature distinct from primary amines.
Table 1: Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | N-methylpentan-1-amine hydrochloride |
| Common Synonyms | N-Methylpentylamine HCl; Methylamylamine hydrochloride |
| CAS Number (Salt) | 74109-19-6 |
| CAS Number (Free Base) | 25419-06-1 |
| Molecular Formula | |
| Molecular Weight | 137.65 g/mol (Salt); 101.19 g/mol (Base) |
| SMILES | CCCCCNC.[H]Cl |
| InChI Key | OAHSLUNDGJLVMH-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the phase behavior difference between the free base and the salt is crucial for process design. The conversion to the hydrochloride salt dramatically alters the physical state, melting point, and solubility profile.
Table 2: Comparative Physical Properties
| Property | Free Base ( | Hydrochloride Salt ( |
| Physical State (25°C) | Colorless Liquid | White to off-white Crystalline Solid |
| Melting Point | -88°C (approx.) | >150°C (Typical for amine salts; experimental determination recommended) |
| Boiling Point | 116–118°C | Decomposes prior to boiling |
| Density | 0.738 g/mL | N/A (Solid bulk density varies) |
| Solubility (Water) | Moderate | High (Ionic dissociation) |
| Solubility (Organics) | High (Ether, Toluene) | Low (Ether); Moderate (Ethanol, DMSO) |
| pKa (Conjugate Acid) | ~10.84 (Predicted) | N/A (Salt form is the conjugate acid) |
| Hygroscopicity | Low | Moderate to High (Requires desiccation) |
Scientist’s Note on Solubility: The hydrochloride salt is highly polar. When designing extraction protocols, avoid non-polar solvents (hexane, ether) for the salt. Instead, liberate the free base with NaOH/NaHCO₃ if extraction into organic media is required.
Synthesis & Manufacturing Protocols
The most robust route for synthesizing high-purity N-Methyl-1-pentanamine is Reductive Amination . This method avoids the over-alkylation issues common with direct alkylation of pentylamine with methyl halides.
Protocol A: Reductive Amination (Benzaldehyde Route)
Rationale: This two-step "one-pot" variation allows for the isolation of the intermediate imine if necessary, but is typically performed continuously to ensure high yield.
Reagents:
-
1-Pentanamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Dimethyl Sulfate or Methyl Iodide (Methylating agent)
-
Hydrolysis agent (HCl/H₂O)
Note: A more modern, "green" alternative uses Formaldehyde and Formic Acid (Eschweiler-Clarke), but the Benzaldehyde route provides excellent control over mono-methylation.
Step-by-Step Workflow:
-
Imine Formation: Charge a reactor with 1-pentanamine and dry toluene. Add benzaldehyde dropwise at reflux to form the Schiff base (N-benzylidenepentanamine). Remove water via Dean-Stark trap.
-
Methylation: Cool the solution to 0–5°C. Add dimethyl sulfate (1.1 eq) slowly to form the iminium salt.
-
Hydrolysis: Hydrolyze the intermediate with dilute HCl under reflux. This cleaves the benzaldehyde (which can be recovered) and yields N-methyl-1-pentanamine hydrochloride in the aqueous layer.
-
Isolation: Wash the aqueous layer with ether to remove benzaldehyde. Basify with NaOH to pH >12 to liberate the free amine. Extract into ether/DCM.
-
Salt Formation: Dry the organic layer (
). Bubble anhydrous HCl gas or add HCl in dioxane to precipitate the target N-Methyl-1-pentanamine Hydrochloride. Filter and dry under vacuum.
Visualization: Synthesis Pathway
Figure 1: Step-wise synthesis via the Schiff base intermediate, ensuring mono-methylation specificity.
Analytical Characterization
Validating the identity of N-Methyl-1-pentanamine Hydrochloride requires distinguishing it from the primary amine precursor and the tertiary dimethyl impurity.
Spectroscopic Signatures
1. Proton NMR (
-NMR) in
-
N-Methyl Group: A singlet (or broad singlet due to coupling) appearing at 2.6 – 2.7 ppm . In the salt form, this peak may shift downfield slightly compared to the free base due to the positive charge on the nitrogen.
-
-Methylene (
): A triplet around 2.9 – 3.0 ppm . The deshielding effect of the ammonium cation is significant here. -
Alkyl Chain: Multiplets at 1.3 – 1.7 ppm (beta/gamma carbons) and a triplet at ~0.9 ppm (terminal methyl).
2. Infrared Spectroscopy (FT-IR)
-
Amine Salt Stretch: A broad, strong band between 2700 – 3000 cm⁻¹ characteristic of the
stretch in secondary amine salts. -
Absence of C=O: Confirms no residual benzaldehyde or amide byproducts.
Characterization Workflow
Figure 2: Analytical decision tree for verifying salt identity and purity.
Reactivity & Applications
Reactivity Profile
N-Methyl-1-pentanamine HCl acts as a nucleophile once the free base is liberated.
-
Alkylation: Reacts with alkyl halides to form tertiary amines (e.g., N,N-dimethylpentylamine).
-
Acylation: Reacts with acid chlorides or anhydrides to form N-methyl-N-pentyl amides.
-
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a common scaffold in medicinal chemistry.
Key Applications
-
Pharmaceutical Intermediates: Used as a fragment in the synthesis of ibandronate analogs and other bone resorption inhibitors where specific alkyl chain lengths regulate lipophilicity.
-
Molecular Sieves (SAPO): The molecule acts as a template or structure-directing agent (SDA) in the synthesis of silicoaluminophosphate zeolites, guiding the formation of specific pore sizes.
-
Surfactants: Precursor to cationic surfactants used in corrosion inhibition.
Handling, Stability & Safety
Storage Protocols
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container, preferably within a desiccator.
-
Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.[1][2]
-
Shelf Life: >2 years if protected from moisture.
Safety Hazards (GHS Classification)
-
Signal Word: DANGER
-
H301: Toxic if swallowed.
-
H314: Causes severe skin burns and eye damage (applicable strongly to free base; salt is irritant/corrosive to mucous membranes).
-
PPE: Wear nitrile gloves, chemical safety goggles, and use a fume hood when handling the powder to avoid inhalation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride. Retrieved from [Link]
- Google Patents (2013).CN103012155A - Preparation method of N-methyl-pentylamine.
-
NIST Chemistry WebBook. 1-Pentanamine, N-methyl- (Free Base Data). Retrieved from [Link]
